molecular formula C8H16F2N2O B13486471 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide

Cat. No.: B13486471
M. Wt: 194.22 g/mol
InChI Key: VHUQFOZPHQXGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide is an organic compound that features a difluoroethyl group attached to an amino group, which is further connected to a propylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide typically involves the reaction of 2,2-difluoroethylamine with a suitable propylpropanamide precursor. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the amine and the propylpropanamide. The reaction is usually carried out under mild conditions, with the use of a base to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by modulating its lipophilicity and electronic properties. This interaction can lead to the activation or inhibition of biological pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide is unique due to its specific combination of a difluoroethyl group with a propylpropanamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H16F2N2O

Molecular Weight

194.22 g/mol

IUPAC Name

2-(2,2-difluoroethylamino)-N-propylpropanamide

InChI

InChI=1S/C8H16F2N2O/c1-3-4-11-8(13)6(2)12-5-7(9)10/h6-7,12H,3-5H2,1-2H3,(H,11,13)

InChI Key

VHUQFOZPHQXGNX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)NCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.